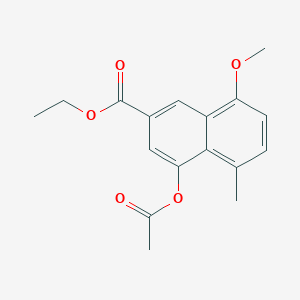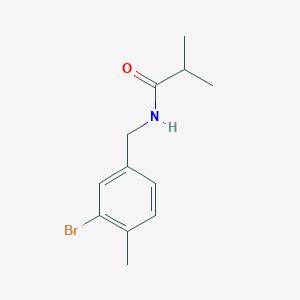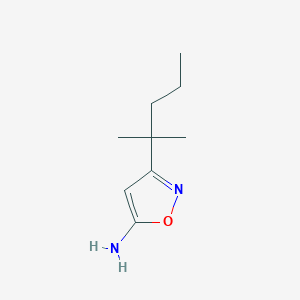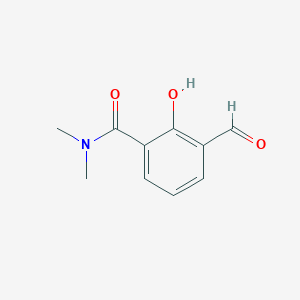
3-Formyl-2-hydroxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-2-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.201 g/mol . It is known for its unique structure, which includes a formyl group, a hydroxyl group, and a dimethylbenzamide moiety. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-hydroxy-N,N-dimethylbenzamide typically involves the formylation of 2-hydroxy-N,N-dimethylbenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group . The reaction conditions generally include:
Reagents: N,N-dimethylformamide, phosphorus oxychloride
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to moderate heating
Reaction Time: Several hours to complete the formylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes:
Large-scale reactors: Continuous flow or batch reactors
Purification: Crystallization or chromatography to isolate the pure compound
Analyse Chemischer Reaktionen
Types of Reactions
3-Formyl-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3-Carboxy-2-hydroxy-N,N-dimethylbenzamide
Reduction: 3-Hydroxymethyl-2-hydroxy-N,N-dimethylbenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Formyl-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Formyl-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The formyl group can act as an electrophile, participating in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. The dimethylbenzamide moiety provides hydrophobic interactions, enhancing the compound’s stability and solubility in organic solvents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-N,N-dimethylbenzamide: Lacks the formyl group, making it less reactive in formylation reactions.
2-Formyl-3-hydroxy-N,N-dimethylbenzamide: Similar structure but with different positioning of the formyl and hydroxyl groups.
N,N-Dimethylformamide (DMF): Used as a reagent in the synthesis of 3-Formyl-2-hydroxy-N,N-dimethylbenzamide.
Uniqueness
This compound is unique due to the presence of both formyl and hydroxyl groups on the benzamide ring, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
3-formyl-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H11NO3/c1-11(2)10(14)8-5-3-4-7(6-12)9(8)13/h3-6,13H,1-2H3 |
InChI-Schlüssel |
QKDGIFVYWAWYDV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC=CC(=C1O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
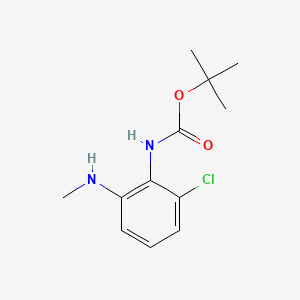
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
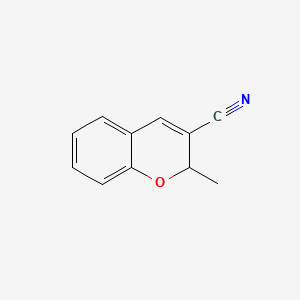


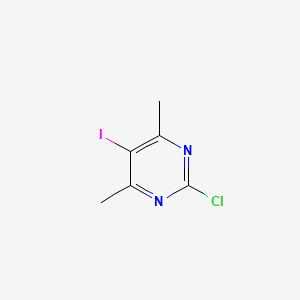
![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)
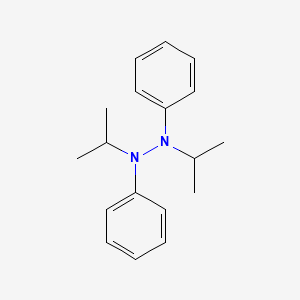
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
